molecular formula C18H21ClN2O4S B4576304 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyethyl)benzamide

4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyethyl)benzamide

Cat. No.: B4576304
M. Wt: 396.9 g/mol
InChI Key: IZLSKMNDOPHERE-UHFFFAOYSA-N
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Description

4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyethyl)benzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). NAE is a critical enzyme involved in the process of neddylation, which is the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins. Neddylation plays a crucial role in regulating various cellular processes, including cell cycle progression, DNA damage response, and protein degradation. Therefore, the inhibition of NAE by MLN4924 has potential therapeutic applications in cancer treatment.

Scientific Research Applications

Synthesis and Characterization

The compound 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyethyl)benzamide is a part of a broader class of chemicals that have been explored for their various applications in scientific research. Similar compounds have been synthesized and characterized, showing the potential for various biological activities. For instance, derivatives of benzene sulfonamide have been synthesized and assessed for their antioxidant and enzyme inhibitory activities, particularly against acetylcholinesterase, showing promising results (Fatima et al., 2013). These findings highlight the significance of such compounds in developing therapeutic agents.

Biological Screening

Further, the biological screening of similar compounds has revealed their potential in vitro antitumor activity against specific cancer cell lines. For example, novel benzenesulfonamide derivatives exhibited excellent antitumor activity, indicating the role of such compounds in cancer research (Fahim & Shalaby, 2019). The inclusion of chloro and sulfonyl groups in these molecules plays a critical role in their biological activities, suggesting that the specific chemical structure of this compound could be exploited for similar applications.

Anticancer Agents

Specific derivatives have been synthesized to target proapoptotic activities, showing high efficacy against melanoma cell lines. This implies that this compound could be investigated for its potential anticancer properties, considering the structural similarities (Yılmaz et al., 2015).

Material Science Applications

Beyond biological applications, compounds with similar structural features have been explored for their material science applications, such as in the synthesis of new polyamides and poly(amide-imide)s, showcasing enhanced solubility, thermal stability, and mechanical properties (Saxena et al., 2003). These characteristics underline the potential utility of this compound in developing advanced materials.

Properties

IUPAC Name

4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-12-4-6-15(10-13(12)2)21-26(23,24)17-11-14(5-7-16(17)19)18(22)20-8-9-25-3/h4-7,10-11,21H,8-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLSKMNDOPHERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCOC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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